REACTION_CXSMILES
|
[NH2:1][C:2]([NH:4][CH2:5][CH2:6][CH2:7][C:8]([O:10]C)=O)=[S:3].O.[NH2:13][NH2:14]>CO>[NH:13]([C:8](=[O:10])[CH2:7][CH2:6][CH2:5][NH:4][C:2]([NH2:1])=[S:3])[NH2:14] |f:1.2|
|
Name
|
|
Quantity
|
176.24 mg
|
Type
|
reactant
|
Smiles
|
NC(=S)NCCCC(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.97 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred 5 hours under refux and overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents are evaporated
|
Type
|
DISSOLUTION
|
Details
|
The resulting oil is dissolved in MeOH
|
Type
|
ADDITION
|
Details
|
EtOH is added
|
Type
|
CUSTOM
|
Details
|
A white product precipitates
|
Type
|
FILTRATION
|
Details
|
It is filtrated
|
Type
|
WASH
|
Details
|
washed with EtOH
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N(N)C(CCCNC(=S)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128.5 mg | |
YIELD: PERCENTYIELD | 72.91% | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |